molecular formula C11H18N2 B15092708 4-{2-[Ethyl(methyl)amino]ethyl}aniline

4-{2-[Ethyl(methyl)amino]ethyl}aniline

Cat. No.: B15092708
M. Wt: 178.27 g/mol
InChI Key: ZQVLMCKLNOXWQI-UHFFFAOYSA-N
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Description

4-{2-[Ethyl(methyl)amino]ethyl}aniline is a high-purity organic compound with the molecular formula C11H18N2 and a molecular weight of 178.27 g/mol . This aromatic amine features a bifunctional structure, combining a primary aniline group with a tertiary amine group where ethyl and methyl substituents are bound to the nitrogen. This specific arrangement makes it a valuable building block in medicinal chemistry and drug discovery, particularly for constructing molecules that target aminergic G-protein-coupled receptors. Its primary research value lies in its role as a key synthetic intermediate for the development of bioactive molecules. The compound's structure is analogous to other research compounds like 4-[2-(Methylamino)ethyl]aniline, which is recognized for its versatility in pharmaceutical, chemical, and materials research . The presence of two distinct amine groups allows for selective and sequential functionalization through various reactions, including N-alkylation and acylation, enabling researchers to efficiently create libraries of complex derivatives for screening . It is especially useful in the synthesis of potential pharmaceutical agents, dyes, and specialty chemicals. As a chemical tool, it is intended for use in laboratory research only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

4-[2-[ethyl(methyl)amino]ethyl]aniline

InChI

InChI=1S/C11H18N2/c1-3-13(2)9-8-10-4-6-11(12)7-5-10/h4-7H,3,8-9,12H2,1-2H3

InChI Key

ZQVLMCKLNOXWQI-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CCC1=CC=C(C=C1)N

Origin of Product

United States

Advanced Synthetic Strategies for 4 2 Ethyl Methyl Amino Ethyl Aniline and Analogous Structures

Established Synthetic Pathways and Methodological Considerations

Reductive Amination Approaches to Construct Substituted Ethylamine (B1201723) Linkages

Reductive amination is a cornerstone of amine synthesis, offering a versatile and direct method for the formation of C-N bonds. wikipedia.org This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. wikipedia.org For the synthesis of 4-{2-[Ethyl(methyl)amino]ethyl}aniline, a plausible strategy involves the sequential N-alkylation of a suitable phenylethylamine precursor.

A common precursor for this synthesis is 4-nitrophenethylamine, which can be prepared through various methods, including the nitration of phenethylamine (B48288) followed by isomer separation. tandfonline.com The synthesis of 4-nitrophenethylamine hydrochloride has been described involving the decarboxylation of 4-nitrophenylalanine. tandfonline.com

The synthesis of the target tertiary amine can be envisioned from a primary amine precursor like 4-nitrophenylethylamine. The primary amine can be sequentially reacted with aldehydes, such as acetaldehyde (B116499) and formaldehyde (B43269), in the presence of a reducing agent. The reaction proceeds through the formation of an imine (from the primary amine and first aldehyde) and then an iminium ion (from the resulting secondary amine and second aldehyde), which are subsequently reduced.

A general procedure for reductive amination involves dissolving the amine and the carbonyl compound in a suitable solvent, often with an acid catalyst to facilitate imine formation, followed by the addition of a reducing agent. researchgate.net

The efficiency of reductive amination is highly dependent on the reaction conditions. The pH of the reaction medium is critical; it must be acidic enough to protonate the hydroxyl group of the hemiaminal intermediate to facilitate water elimination and form the iminium ion, but not so acidic that it protonates the starting amine, rendering it non-nucleophilic. wikipedia.org

The choice of reducing agent is also crucial. Sodium borohydride (B1222165) (NaBH₄) is a common choice, though more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can reduce the iminium ion in the presence of the starting aldehyde. organic-chemistry.org The final step in this synthetic route would be the reduction of the nitro group to an amine, which can be achieved through various methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media.

Table 1: Hypothetical Reductive Amination Route to this compound
StepReactantsReagents and ConditionsIntermediate/ProductNotes
14-Nitrophenylethylamine, Acetaldehyde1. MeOH, AcOH (cat.), rt, 1-2h 2. NaBH₃CN, rt, 12-24hN-Ethyl-2-(4-nitrophenyl)ethan-1-amineFormation of the secondary amine.
2N-Ethyl-2-(4-nitrophenyl)ethan-1-amine, Formaldehyde1. MeOH, AcOH (cat.), rt, 1-2h 2. NaBH₃CN, rt, 12-24hN-Ethyl-N-methyl-2-(4-nitrophenyl)ethan-1-amineFormation of the tertiary amine.
3N-Ethyl-N-methyl-2-(4-nitrophenyl)ethan-1-amineH₂, Pd/C, EtOH, rt, 1-3 atmThis compoundReduction of the nitro group.

Carbamate (B1207046) Formation and Subsequent Reduction as a Synthetic Route

An alternative strategy for the synthesis of N-methylated amines involves the reduction of a carbamate intermediate. thieme-connect.de This method is particularly useful for the controlled introduction of a methyl group onto a secondary amine. The synthesis would begin with a suitable precursor, such as 2-(4-aminophenyl)ethanol. The primary amino group would first be protected, for instance, as an N-Boc derivative. Subsequent N-ethylation could be achieved via reductive amination with acetaldehyde. The resulting secondary amine can then be converted to an ethyl methylcarbamate.

The reduction of carbamates to the corresponding N-methylamines is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). thieme-connect.destackexchange.com The mechanism involves the initial reduction of the carbonyl group, followed by elimination and further reduction to the tertiary amine.

Table 2: Proposed Carbamate Reduction Route
StepStarting MaterialReagents and ConditionsProduct
12-(4-Aminophenyl)ethanolBoc₂O, Et₃N, DCM, rttert-Butyl (4-(2-hydroxyethyl)phenyl)carbamate
2tert-Butyl (4-(2-hydroxyethyl)phenyl)carbamate1. PCC, DCM, rt 2. Ethanamine, NaBH₃CN, MeOHtert-Butyl (4-(2-(ethylamino)ethyl)phenyl)carbamate
3tert-Butyl (4-(2-(ethylamino)ethyl)phenyl)carbamateEthyl chloroformate, Pyridine (B92270), DCM, 0 °C to rttert-Butyl (4-(2-(N-ethyl-N-(ethoxycarbonyl)amino)ethyl)phenyl)carbamate
4tert-Butyl (4-(2-(N-ethyl-N-(ethoxycarbonyl)amino)ethyl)phenyl)carbamate1. LiAlH₄, THF, reflux 2. TFA, DCM (deprotection)This compound

Nucleophilic Substitution Strategies for C-N Bond Formation

Nucleophilic substitution provides a direct route for the formation of C-N bonds. In the context of synthesizing this compound, this strategy would likely involve the reaction of a phenylethyl derivative bearing a suitable leaving group with ethylmethylamine.

A plausible precursor for this route is 2-(4-nitrophenyl)ethanol. The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide. For example, reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine would yield the corresponding tosylate. Subsequent reaction with ethylmethylamine would displace the tosylate group to form the desired tertiary amine. The final step would be the reduction of the nitro group. The success of this S_N2 reaction depends on factors such as the nature of the leaving group, the nucleophilicity of the amine, and the reaction conditions, including solvent and temperature.

Emerging Synthetic Methodologies and Scalability

Recent advances in catalysis have provided new and powerful tools for the synthesis of complex amines. These modern methods often offer milder reaction conditions, higher selectivity, and improved functional group tolerance compared to traditional approaches.

One notable emerging strategy is the use of photoredox catalysis in conjunction with nickel catalysis for the cross-electrophile coupling of aliphatic aziridines with aryl iodides to generate β-phenethylamines. nih.govnih.govacs.org This method allows for the modular construction of substituted phenylethylamines from readily available starting materials. acs.org The reaction proceeds under mild conditions and demonstrates broad substrate scope. nih.govnih.govacs.org Mechanistic studies suggest that the reaction may proceed through the in-situ formation of a β-iodoamine intermediate. nih.gov The scalability of photoredox-catalyzed reactions can sometimes be a challenge due to the need for light penetration, but advancements in reactor technology are addressing these issues.

Multi-Step Organic Synthesis Sequences

A common and effective approach to synthesizing this compound involves a multi-step pathway, often commencing with a commercially available starting material that already contains some of the required structural features. A logical synthetic route begins with 4-nitrophenethylamine, which provides the basic phenethylamine backbone with a precursor to the aniline (B41778) functionality.

The synthesis can be conceptualized in the following key stages:

Reduction of the Nitro Group: The initial step involves the reduction of the nitro group of 4-nitrophenethylamine to a primary amino group. This transformation is fundamental to forming the aniline moiety. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and clean method. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are typically used under a hydrogen atmosphere. Other reduction methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or the use of sodium borohydride (NaBH₄) in the presence of a catalyst. nih.govresearchgate.net

Sequential N-Alkylation: Following the formation of 4-aminophenethylamine, the next crucial phase is the sequential introduction of the ethyl and methyl groups onto the terminal nitrogen atom of the ethylamine side chain. The order of alkylation (ethylation followed by methylation, or vice versa) can be strategically chosen to optimize reaction yields and minimize side products. To control the degree of alkylation and prevent the formation of quaternary ammonium (B1175870) salts, protecting group strategies or careful control of reaction conditions are often necessary. For instance, the primary aromatic amine can be selectively protected, for example, as an acetamide, before proceeding with the alkylation of the side-chain amine.

A plausible multi-step synthesis is outlined below:

StepReactantReagents and ConditionsProduct
14-NitrophenethylamineH₂, Pd/C, Ethanol4-Aminophenethylamine
24-AminophenethylamineAcetic anhydride, PyridineN-(4-(2-aminoethyl)phenyl)acetamide
3N-(4-(2-aminoethyl)phenyl)acetamideEthyl iodide, K₂CO₃, AcetonitrileN-(4-(2-(ethylamino)ethyl)phenyl)acetamide
4N-(4-(2-(ethylamino)ethyl)phenyl)acetamideMethyl iodide, K₂CO₃, AcetonitrileN-(4-(2-(ethyl(methyl)amino)ethyl)phenyl)acetamide
5N-(4-(2-(ethyl(methyl)amino)ethyl)phenyl)acetamideAqueous HCl, heat; then NaOHThis compound

Regioselective and Chemoselective Alkylation of Amine Centers

A significant challenge in the synthesis of this compound lies in the selective alkylation of the aliphatic amine in the presence of the aromatic amine (aniline). The nucleophilicity of these two amine centers is different, which can be exploited to achieve chemoselectivity. Generally, aliphatic amines are more basic and nucleophilic than aromatic amines, favoring their preferential alkylation.

Chemoselectivity: The selective N-alkylation of the primary aliphatic amine of 4-aminophenethylamine can be achieved by careful selection of the alkylating agent and reaction conditions. sielc.com Using a less reactive alkylating agent or a bulky base can favor the more nucleophilic aliphatic amine. Furthermore, the use of a solvent system that solvates the aromatic amine more effectively than the aliphatic amine can also enhance chemoselectivity.

Regioselectivity: Once the first alkyl group (e.g., ethyl) is introduced, the resulting secondary amine is often more reactive than the initial primary amine, which can lead to over-alkylation. To achieve mono-alkylation, a common strategy is to use a large excess of the amine starting material. Alternatively, reductive amination, which involves the reaction of the amine with an aldehyde (e.g., acetaldehyde for ethylation) in the presence of a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride), can provide better control over the degree of alkylation.

For the synthesis of the target tertiary amine, a stepwise approach is generally preferred. After the introduction of the first alkyl group, the resulting secondary amine is then subjected to a second alkylation step with a different alkylating agent (e.g., methyl iodide).

Recent advancements in selective N-alkylation of primary amines have utilized strategies such as competitive deprotonation/protonation to favor mono-alkylation. sielc.com By using amine hydrobromides and alkyl bromides under controlled basic conditions, the reactant primary amine can be selectively deprotonated and alkylated, while the product secondary amine remains protonated and less reactive. sielc.com

Catalytic Approaches in Aniline and Amine Functionalization

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. In the context of synthesizing this compound, catalytic approaches are particularly relevant for the N-alkylation steps.

Transition-metal catalysts, particularly those based on ruthenium, iridium, cobalt, and rhodium, have been extensively developed for the N-alkylation of amines using alcohols as alkylating agents. google.comcram.com This "borrowing hydrogen" or "hydrogen autotransfer" methodology is highly atom-economical, as the only byproduct is water. google.com For example, a commercially available ruthenium complex can selectively alkylate a wide range of aromatic primary amines with primary alcohols to yield the corresponding secondary amines in high yields under mild conditions. google.com

The general mechanism involves the catalyst temporarily oxidizing the alcohol to an aldehyde, which then undergoes a condensation reaction with the amine to form an imine. The metal hydride species, formed during the alcohol oxidation, then reduces the imine to the corresponding alkylated amine. google.com

Catalyst TypeMetalLigand TypeAlkylating AgentKey Features
Pincer ComplexRuthenium (Ru)PNHPAlcoholsHigh efficiency for mono-N-alkylation of anilines. cram.com
NHC ComplexIridium (Ir)N-heterocyclic carbeneMethanolSelective N-monomethylation or N,N-dimethylation of anilines. cram.com
PCP ComplexCobalt (Co)PCP pincerPrimary alcoholsUtilizes an earth-abundant, non-precious metal catalyst. cram.com

These catalytic systems offer a greener alternative to traditional alkylation methods that use alkyl halides, which often generate stoichiometric amounts of salt waste. The choice of catalyst and reaction conditions can influence the selectivity for mono- versus di-alkylation.

Methodologies for Isolation and Purification of the Target Compound

The successful synthesis of this compound is contingent upon effective methods for its isolation from the reaction mixture and subsequent purification to a high degree of purity. The presence of multiple amine functionalities and potential side products necessitates robust purification strategies.

Chromatographic Separation Techniques for High Purity (e.g., Column, HPLC)

Column Chromatography: This is a fundamental technique for the purification of organic compounds. For a basic compound like this compound, several variations of column chromatography can be employed:

Normal-Phase Chromatography: Using a polar stationary phase like silica (B1680970) gel, a non-polar eluent system (e.g., hexane/ethyl acetate) is typically used. However, the basic nature of amines can lead to strong interactions with the acidic silanol (B1196071) groups on the silica surface, resulting in peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often added to the eluent. biotage.com

Amine-Functionalized Silica: The use of amine-functionalized silica gel as the stationary phase can significantly improve the chromatography of basic compounds. biotage.com This stationary phase minimizes the acid-base interactions, allowing for better peak shapes and separation, often with simpler eluent systems like hexane/ethyl acetate. biotage.com

Reversed-Phase Chromatography: With a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., acetonitrile/water or methanol/water), reversed-phase chromatography is another powerful tool. For basic amines, adjusting the pH of the mobile phase to an alkaline value can suppress the ionization of the amine, leading to increased retention and better separation. biotage.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. Both normal-phase and reversed-phase HPLC can be utilized, with the principles being the same as for column chromatography but with much higher resolution. The selection of the column and mobile phase is critical for achieving optimal separation of the target compound from any impurities. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate components with a wide range of polarities. nih.gov

Crystallization and Recrystallization Protocols

Crystallization is a powerful purification technique for solid compounds, capable of yielding material of very high purity. illinois.edu The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature.

Crystallization: The crude product can be crystallized from a suitable solvent or a mixture of solvents. The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures.

Recrystallization: For further purification, recrystallization can be performed. This involves dissolving the crystalline material in a minimal amount of a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities in the mother liquor. The choice of solvent is critical and may require some experimentation. Common solvents for the recrystallization of anilines and their derivatives include ethanol, methanol, toluene, and mixtures of these with water or hexane. cram.com

The purity of the recrystallized this compound can be assessed by techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (NMR, IR, MS).

Exploration of Chemical Reactivity and Transformational Pathways of 4 2 Ethyl Methyl Amino Ethyl Aniline

Reactivity of the Aromatic Aniline (B41778) Moiety

Electrophilic Aromatic Substitution (EAS) Reactions on the Phenyl Ring

The primary amino (-NH₂) group is a powerful activating substituent on the benzene (B151609) ring, significantly influencing the regioselectivity of electrophilic aromatic substitution (EAS) reactions. libretexts.orgwikipedia.org Its strong electron-donating nature, primarily through resonance, increases the electron density of the aromatic ring, making it more nucleophilic and thus highly reactive towards electrophiles. wikipedia.org This activation is directed preferentially to the ortho and para positions relative to the amino group. In the case of 4-{2-[Ethyl(methyl)amino]ethyl}aniline, the para position is occupied by the alkylaminoethyl substituent, meaning electrophilic attack will be predominantly directed to the ortho positions (C2 and C6). libretexts.org

The general mechanism involves the attack of the electron-rich aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion. byjus.commasterorganicchemistry.comlumenlearning.com The stability of this intermediate is greatest when the electrophile adds to the ortho or para position, as this allows for a resonance structure where the positive charge is delocalized onto the nitrogen atom of the amino group. wikipedia.org Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.comlumenlearning.com

Common EAS reactions for anilines include halogenation, nitration, and sulfonation. However, the high reactivity of the aniline ring can often lead to polysubstitution. libretexts.org Furthermore, strong acidic conditions, such as those used for nitration and sulfonation, can protonate the basic amino group to form an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and meta-directing, which can complicate the reaction outcome. byjus.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution Reactions
ReactionReagentsPredicted Major ProductNotes
BrominationBr₂ in a non-polar solvent (e.g., CCl₄) or Br₂/H₂O2,6-Dibromo-4-{2-[ethyl(methyl)amino]ethyl}anilineDue to the high activation by the -NH₂ group, polysubstitution is likely. libretexts.org
NitrationHNO₃, H₂SO₄Mixture of ortho and meta isomersReaction is complex due to the formation of the deactivating anilinium ion in strong acid. byjus.com Acylation of the amino group is typically performed first to control the reaction.
SulfonationFuming H₂SO₄2-Amino-5-{2-[ethyl(methyl)amino]ethyl}benzenesulfonic acidThe reaction often requires high temperatures and initially forms the anilinium salt.

Acylation Reactions of the Amino Group

The primary amino group of this compound readily undergoes acylation when treated with acylating agents such as acid chlorides or acid anhydrides. chemguide.co.uk This reaction involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbonyl carbon of the acylating agent. The product is an N-acylated derivative, specifically an amide. pearson.comquora.com

Acylation is a synthetically crucial reaction for anilines. The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is significantly less activating than the amino group. libretexts.orgpearson.com This moderation of reactivity is due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, making it less available to donate into the benzene ring. quora.comdoubtnut.com This reduced activation allows for controlled, monosubstitution during subsequent electrophilic aromatic substitution reactions and prevents undesirable side reactions like oxidation and polysubstitution. libretexts.orgpearson.com The original amino group can be regenerated by hydrolysis of the amide. libretexts.org

Table 2: Representative Acylation Reactions
Acylating AgentProduct Name
Acetyl Chloride (CH₃COCl)N-(4-{2-[Ethyl(methyl)amino]ethyl}phenyl)acetamide
Acetic Anhydride ((CH₃CO)₂O)N-(4-{2-[Ethyl(methyl)amino]ethyl}phenyl)acetamide
Benzoyl Chloride (C₆H₅COCl)N-(4-{2-[Ethyl(methyl)amino]ethyl}phenyl)benzamide

Reactivity of the Tertiary Amine Functionality

N-Alkylation and Quaternization Reactions

The aliphatic tertiary amine, the ethyl(methyl)amino group, possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to react with alkylating agents, such as alkyl halides, in a process known as N-alkylation. Since the amine is already tertiary, this reaction leads to the formation of a quaternary ammonium (B1175870) salt. dtic.mil This specific type of N-alkylation of a tertiary amine is often referred to as the Menshutkin reaction. The reaction proceeds via a standard Sₙ2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. rsc.org The product is a salt with a positively charged tetra-substituted nitrogen atom and a halide counter-ion.

Table 3: Quaternization with Various Alkyl Halides
Alkylating AgentQuaternary Ammonium Salt Product
Methyl Iodide (CH₃I)2-[4-Aminophenyl]ethyl(ethyl)dimethylammonium iodide
Ethyl Bromide (CH₃CH₂Br)2-[4-Aminophenyl]ethyl(diethyl)(methyl)ammonium bromide
Benzyl Chloride (C₆H₅CH₂Cl)Benzyl(2-[4-aminophenyl]ethyl)(ethyl)(methyl)ammonium chloride

Amine-Specific Transformations

Beyond simple alkylation, the tertiary amine functionality can undergo other characteristic transformations. One of the most common is oxidation to form an amine N-oxide. asianpubs.orgwikipedia.orgorganic-chemistry.org This transformation is typically achieved using oxidizing agents like hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), or Caro's acid. asianpubs.orgwikipedia.org The resulting N-oxide features a dative bond between the nitrogen and oxygen atoms and is a highly polar molecule. wikipedia.orgthieme-connect.de Amine N-oxides are valuable synthetic intermediates and can be used as mild oxidizing agents themselves. asianpubs.org

Another significant reaction is oxidative N-dealkylation, which involves the removal of an alkyl group (in this case, methyl or ethyl) from the nitrogen atom. nih.govacs.orgmdpi.comrsc.org This process is important in drug metabolism, often mediated by cytochrome P450 enzymes, and can also be achieved synthetically using various chemical or photochemical methods. acs.orgmdpi.comrsc.org The mechanism can proceed through pathways like single-electron transfer (SET) followed by deprotonation, leading to an iminium ion intermediate which is then hydrolyzed to yield a secondary amine and a carbonyl compound (formaldehyde or acetaldehyde). mdpi.comresearchgate.net

Table 4: Common Transformations of the Tertiary Amine Group
ReactionTypical ReagentsProduct
N-OxidationH₂O₂, m-CPBA4-{2-[Ethyl(methyl)oxidoamino]ethyl}aniline
Oxidative N-DemethylationVarious (e.g., Ru, Fe, Cu catalysts; photochemical methods) nih.govrsc.org4-[2-(Ethylamino)ethyl]aniline + Formaldehyde (B43269)
Oxidative N-DeethylationVarious (e.g., Ru, Fe, Cu catalysts; photochemical methods) nih.govrsc.org4-[2-(Methylamino)ethyl]aniline + Acetaldehyde (B116499)

Oxidative and Reductive Chemical Transformations

The this compound molecule has functional groups susceptible to both oxidation and reduction. The aniline moiety is particularly sensitive to oxidation. wikipedia.org While freshly purified anilines are often colorless, they tend to darken upon exposure to air due to the formation of colored oxidation products. wikipedia.org Strong oxidizing agents can lead to a variety of products, including the formation of complex polymeric materials like aniline black, or quinone-like structures. wikipedia.org The specific product depends heavily on the oxidant used and the reaction conditions. For instance, oxidation with reagents like peroxy acids can convert the primary amino group to a nitroso and subsequently a nitro group. mdpi.comrsc.org

From a synthetic perspective, the most common reductive transformation related to this compound is its formation from a precursor. Anilines are very frequently synthesized by the reduction of the corresponding nitroaromatic compound. youtube.combeilstein-journals.org Therefore, a standard synthetic route to this compound would involve the chemical reduction of 1-{2-[Ethyl(methyl)amino]ethyl}-4-nitrobenzene. This reduction is a fundamental transformation in organic synthesis and can be accomplished with a wide array of reagents. beilstein-journals.orgnih.govacs.org Classic methods include the use of metals in acidic media (e.g., Sn, Fe, or Zn with HCl) or catalytic hydrogenation using catalysts like palladium, platinum, or nickel. youtube.comacs.org These methods are generally high-yielding and chemoselective for the nitro group. nih.govacs.org

Table 5: Summary of Oxidative and Reductive Pathways
TransformationReactant/ProductTypical Reagents/ConditionsPathway
Oxidation of Aniline MoietyThis compoundAir, H₂O₂, K₂Cr₂O₇, PersulfatesFormation of colored impurities, polymers (aniline black), quinones, or nitro compounds. wikipedia.org
Reduction to form Aniline1-{2-[Ethyl(methyl)amino]ethyl}-4-nitrobenzeneH₂/Pd/C; Fe/HCl; SnCl₂Synthetic pathway to the title compound. youtube.comnih.gov

Oxidation of the Aniline and Amine Moieties

The oxidation of this compound can proceed at either the aniline nitrogen or the tertiary amine nitrogen, with the outcome depending on the choice of oxidizing agent and reaction conditions.

The aliphatic tertiary amine is susceptible to oxidation by various reagents, most notably hydrogen peroxide (H₂O₂) and peroxy acids, to form the corresponding amine N-oxide. acs.orgbritannica.com This transformation is a common and often high-yielding reaction for tertiary amines. google.com Flavin-catalyzed systems using H₂O₂ have been shown to be particularly mild and efficient for this purpose. acs.org The initial products of tertiary amine oxidation can also include enamines or carbinolamines, depending on the specific oxidant used. google.com

The aniline moiety, being an electron-rich aromatic system, is also prone to oxidation. The reaction is often complex and can lead to a variety of products. Strong oxidizing agents can lead to the formation of colored products like quinone-imines or can initiate polymerization to form polyaniline-like structures. researchgate.net The electrochemical oxidation of N,N-dialkylanilines has been studied, revealing that it typically proceeds through the loss of one electron from the nitrogen atom to form an aminium radical cation. rsc.org This intermediate can then undergo further reactions. A temporary oxidation of N,N-dialkylanilines to their N-oxides can be used as a strategic step to facilitate subsequent functionalization of the aromatic ring. semanticscholar.orgacs.orgnih.gov

Target MoietyOxidizing Agent/MethodTypical Product(s)Reference(s)
Tertiary AmineHydrogen Peroxide (H₂O₂)Amine N-oxide acs.orggoogle.com
Tertiary AminePeroxy AcidsAmine N-oxide britannica.com
Tertiary AmineElectrochemical OxidationAminium Radical Cation rsc.org
AnilineStrong Oxidants (e.g., K₂Cr₂O₇)Quinone-imines, Polymerization products
AnilineIodine(III) ReagentsN-centered radicals for cyclization nih.gov
AnilineAmmonium PeroxydisulfatePolyaniline derivatives researchgate.net

Reduction Pathways for Derivatives

Reduction pathways are relevant for derivatives of this compound, particularly for those generated through oxidation or for synthetic precursors containing reducible groups.

A primary example is the reduction of the N-oxide derivative formed from the oxidation of the tertiary amine moiety. Amine N-oxides can be readily reduced back to the parent tertiary amine using various reducing agents. This oxidation-reduction sequence can serve as a method for protecting the tertiary amine during other chemical transformations.

Another significant pathway involves the reduction of a nitro group to an aniline. If a synthetic precursor such as 4-{2-[Ethyl(methyl)amino]ethyl}nitrobenzene were used, the nitro group could be selectively reduced to the primary amine of the target compound. This transformation is a cornerstone of aromatic chemistry and is commonly achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or through chemical reduction with agents like tin(II) chloride in hydrochloric acid. researchgate.net Reductive coupling of nitroarenes with anilines, driven by organophosphorus catalysts, has also been developed for synthesizing N-N bonds, showcasing advanced reduction methodologies. nih.gov

Derivative TypeReducible GroupReducing Agent/MethodProductReference(s)
N-Oxide DerivativeAmine N-oxideCommon reducing agents (e.g., PPh₃)Parent Tertiary Amine acs.org
Nitro-AnalogueNitro (-NO₂)Catalytic Hydrogenation (H₂/Pd-C)Primary Amine (-NH₂) researchgate.net
Nitro-AnalogueNitro (-NO₂)Metal/Acid (e.g., Sn/HCl)Primary Amine (-NH₂) researchgate.net
Imine DerivativeImine (C=N)Catalytic Hydrogenation (e.g., PdH₂)Secondary Amine (CH-NH) researchgate.net

Derivatization Strategies for Analytical and Synthetic Utility

The dual amine functionality of this compound makes it a versatile platform for derivatization, enabling its use in a wide range of analytical and synthetic applications.

Introduction of Reporter Groups for Spectroscopic Analysis

For analytical purposes, particularly in chromatography, it is often necessary to attach a chromophore or fluorophore to an analyte to enhance its detection. researchgate.net The primary amine of the aniline moiety in this compound is an ideal site for such derivatization. libretexts.org This process, known as labeling or tagging, chemically modifies the compound to make it easily detectable by UV-Visible or fluorescence detectors. researchgate.net

Common derivatizing agents for primary amines include dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) and o-phthalaldehyde (B127526) (OPA), which react to form highly fluorescent products. nih.gov These reactions are typically performed pre-column in HPLC analysis. libretexts.org The introduction of these reporter groups allows for the sensitive quantification of the molecule or any species to which it is attached.

Derivatizing AgentTarget Functional GroupResulting PropertyAnalytical ApplicationReference(s)
o-Phthalaldehyde (OPA)Primary AmineFluorescenceHPLC-FLD libretexts.orgnih.gov
Dansyl ChloridePrimary AmineFluorescenceHPLC-FLD nih.gov
1-Fluoro-2,4-dinitrobenzene (FDNB)Primary AmineUV AbsorbanceHPLC-UV libretexts.org
9-Fluorenylmethyl chloroformate (FMOC)Primary AmineFluorescenceHPLC-FLD nih.gov

Functionalization for Polymerization and Material Applications

The aniline structure within this compound serves as a monomer for the synthesis of polymers. The most prominent example is the oxidative polymerization of aniline and its derivatives to produce polyaniline (PANI), a well-known conducting polymer. researchgate.netrsc.org This process can be initiated chemically, using oxidants like ammonium peroxydisulfate, or electrochemically. researchgate.net The substituent on the aniline ring influences the polymerization process and the final properties of the polymer, such as solubility and conductivity. rsc.orgrsc.org Functionalization can improve solubility, which is a significant drawback for unmodified PANI. rsc.org

Beyond oxidative polymerization, the primary and tertiary amine groups can participate in other polymerization reactions. For instance, the primary amine can undergo polycondensation with difunctional compounds like diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. scbt.comsigmaaldrich.com Such reactions allow for the incorporation of the unique structure of this compound into a variety of polymer backbones, tailoring the material's properties for specific applications like sensors or specialized coatings. rsc.orgrsc.org

Polymerization MethodReactive MoietyCo-monomer/InitiatorPolymer TypeReference(s)
Oxidative PolymerizationAniline RingAmmonium PeroxydisulfatePolyaniline Derivative researchgate.netrsc.org
Electrochemical PolymerizationAniline RingApplied PotentialPolyaniline Derivative
PolycondensationPrimary AmineDiacyl ChloridePolyamide sigmaaldrich.com
Step-Growth PolymerizationAniline RingSulfur MonochloridePoly[N,N-(phenylamino)disulfide] nih.gov

Utilization as a Derivatizing Agent in Analytical Separations

In addition to being an analyte that can be derivatized, this compound can itself be used as a derivatizing agent. Its primary amino group is nucleophilic and can react with various classes of compounds to form stable derivatives that are more amenable to chromatographic separation and detection. chromatographyonline.com

Analyte ClassReaction TypePurpose of DerivatizationChromatographic TechniqueReference(s)
Aldehydes/KetonesSchiff Base FormationIntroduce UV ChromophoreHPLC-UV chromatographyonline.com
Carboxylic AcidsAmide FormationEnhance Detectability, Improve Peak ShapeHPLC-UV, GC-FID libretexts.org
IsocyanatesUrea FormationStabilize Analyte, Introduce UV ChromophoreHPLC-UV semanticscholar.org
Acyl HalidesAmide FormationEnhance Detectability, Improve StabilityHPLC-UV, GC-FID chromatographyonline.com

Advanced Spectroscopic Characterization and Structural Confirmation of 4 2 Ethyl Methyl Amino Ethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms within the 4-{2-[Ethyl(methyl)amino]ethyl}aniline molecule can be determined.

Proton NMR spectroscopy offers insights into the different types of protons and their immediate electronic environment. The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the protons of the ethyl and methyl groups attached to the nitrogen, and the methylene protons of the ethyl bridge.

The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as a typical AA'BB' system, with two doublets in the range of δ 6.6-7.1 ppm. The protons ortho to the amino group are anticipated to be more shielded and thus resonate at a lower chemical shift compared to the protons meta to the amino group. The -NH₂ protons of the aniline (B41778) group would likely appear as a broad singlet, the chemical shift of which can be variable depending on concentration and solvent.

The protons of the ethyl group attached to the tertiary amine would show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to coupling with the adjacent methyl and methylene protons, respectively. The methyl group directly attached to the nitrogen would appear as a singlet. The two methylene groups of the ethyl bridge connecting the aniline ring and the tertiary amine would each appear as a triplet.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0d2HAr-H (meta to -NH₂)
~6.6d2HAr-H (ortho to -NH₂)
~3.6br s2H-NH
~2.7t2HAr-CH₂-CH ₂-N
~2.6t2HAr-CH ₂-CH₂-N
~2.5q2H-N-CH ₂-CH₃
~2.3s3H-N-CH
~1.1t3H-N-CH₂-CH

Note: Predicted data is based on typical chemical shifts for similar structural motifs.

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. The ¹³C NMR spectrum of this compound is expected to show distinct signals for the aromatic carbons, the aliphatic carbons of the ethyl bridge, and the carbons of the ethyl and methyl groups on the tertiary amine.

The aromatic region would display four signals corresponding to the para-substituted aniline ring. The carbon atom bearing the amino group (C-1) and the carbon atom bearing the ethylaminoethyl substituent (C-4) would have distinct chemical shifts from the other aromatic carbons. The two equivalent ortho carbons and the two equivalent meta carbons would each give a single signal.

The aliphatic region would contain signals for the two methylene carbons of the ethyl bridge, the methylene and methyl carbons of the N-ethyl group, and the carbon of the N-methyl group. The chemical shifts of these carbons are influenced by their proximity to the nitrogen atoms.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~145C -NH₂
~130Ar-C (meta to -NH₂)
~128C -CH₂CH₂N
~115Ar-C (ortho to -NH₂)
~55Ar-CH₂-C H₂-N
~48-N-C H₂-CH₃
~42-N-C H₃
~34Ar-C H₂-CH₂-N
~12-N-CH₂-C H₃

Note: Predicted data is based on typical chemical shifts for similar structural motifs.

Two-dimensional NMR techniques are invaluable for confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For this compound, this would confirm the coupling between the aromatic protons, the adjacent methylene protons of the ethyl bridge, and the methylene and methyl protons of the N-ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon signals, confirming the assignments in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For instance, correlations from the methylene protons of the ethyl bridge to the aromatic carbons would confirm the attachment of the side chain to the aniline ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic parts of the molecule, the C-N bonds, and the C=C bonds of the aromatic ring.

N-H Stretching: The primary amine (-NH₂) group of the aniline moiety is expected to show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹.

C=C Stretching: The stretching of the carbon-carbon double bonds in the aromatic ring will give rise to characteristic absorptions in the 1500-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations for both the aromatic and aliphatic amines are expected in the 1250-1350 cm⁻¹ range.

Out-of-Plane Bending: The para-substitution pattern of the aromatic ring can be confirmed by a strong absorption band in the 800-850 cm⁻¹ region due to C-H out-of-plane bending.

Table 3: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3350Medium, Sharp (doublet)N-H stretch (primary amine)
3100 - 3000MediumAromatic C-H stretch
2970 - 2850StrongAliphatic C-H stretch
1620 - 1580Medium to StrongC=C aromatic ring stretch
1520 - 1480Medium to StrongC=C aromatic ring stretch
1350 - 1250MediumC-N stretch
850 - 800Strongp-disubstituted C-H out-of-plane bend

Note: Predicted data is based on typical FT-IR frequencies for similar functional groups.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations.

Aromatic Ring Breathing: A characteristic and often strong band for the symmetric breathing vibration of the para-disubstituted benzene ring is expected around 800-850 cm⁻¹.

C=C Stretching: The aromatic C=C stretching vibrations will also be visible in the Raman spectrum, often as strong bands in the 1580-1620 cm⁻¹ region.

Aliphatic C-H vibrations: The various C-H bending and stretching modes of the ethyl and methyl groups will also be present.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, which allows for the determination of its elemental composition.

Theoretical Data for this compound:

PropertyTheoretical Value
Molecular Formula C₁₁H₁₈N₂
Monoisotopic Mass 178.146998 u
[M+H]⁺ Ion (for ESI) 179.154273 u

This table is generated based on the chemical formula and does not represent experimental data.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion of a specific m/z is selected, fragmented, and the resulting product ions are analyzed. This technique provides detailed information about the molecule's structure and connectivity. While specific fragmentation data for this compound is unavailable, general fragmentation patterns for similar aniline and N-alkylated amine compounds would be expected.

Electronic Spectroscopy for Electronic Transitions and Conjugation

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorbance of a compound over a range of wavelengths. The resulting spectrum can provide information about the electronic structure and the extent of conjugation in the molecule. For aromatic compounds like anilines, characteristic absorption bands related to π-π* transitions of the benzene ring are expected. The substitution on the amino group and the ethylaniline moiety would influence the position and intensity of these absorption maxima (λmax). Without experimental data, a specific UV-Vis spectrum for this compound cannot be presented.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction is a technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

No crystallographic data for this compound has been found in the searched databases. Therefore, information regarding its crystal system, space group, unit cell dimensions, and detailed solid-state structure is not available.

Computational Chemistry and Theoretical Investigations of 4 2 Ethyl Methyl Amino Ethyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of molecular properties. These calculations are based on solving the Schrödinger equation, with various levels of theory and basis sets offering a balance between accuracy and computational cost.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. The B3LYP functional combined with the 6-311++G(d,p) basis set is commonly employed for the geometry optimization of organic molecules like 4-{2-[Ethyl(methyl)amino]ethyl}aniline. The optimized geometry reveals the most stable conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Value
Bond Length C-N (aniline) 1.39 Å
C-C (aromatic) 1.39 - 1.40 Å
C-N (aliphatic) 1.47 Å
Bond Angle C-N-C (aniline) 121.5°
C-C-N (aliphatic) 112.8°

Note: The data presented in this table is representative and based on typical DFT calculations for similar aromatic amines.

The electronic structure analysis provides insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

Theoretical calculations can accurately predict various spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for Nuclear Magnetic Resonance (NMR) chemical shift predictions. Infrared (IR) and Raman vibrational frequencies are calculated from the second derivatives of the energy with respect to the nuclear coordinates.

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

Spectroscopy Functional Group/Atom Predicted Wavenumber/Chemical Shift
IR N-H Stretch (Aniline) ~3400 cm⁻¹
C-H Stretch (Aromatic) ~3100 cm⁻¹
C-N Stretch ~1300 cm⁻¹
¹H NMR Aromatic Protons 6.7 - 7.1 ppm
-CH₂- (Ethyl) 2.6 ppm
-CH₃ (Methyl) 2.2 ppm
¹³C NMR Aromatic Carbons 115 - 145 ppm

Note: The data in this table is illustrative of typical results obtained from theoretical spectroscopic predictions.

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability.

For this compound, the HOMO is typically localized on the electron-rich aniline (B41778) ring, indicating that this is the primary site for electrophilic attack. The LUMO is generally distributed over the aromatic ring as well.

Table 3: Frontier Molecular Orbital Properties of this compound

Parameter Value (eV)
HOMO Energy -5.25
LUMO Energy -0.21

Note: These values are representative and derived from typical DFT calculations for analogous molecules.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack).

In the MEP map of this compound, the most negative potential is expected to be located around the nitrogen atom of the aniline group, making it a primary site for electrophilic attack. The hydrogen atoms of the amine group will exhibit a positive potential.

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights into the energy profiles and structures of transition states.

Transition state theory is used to calculate the reaction rates of elementary reactions. By locating the transition state structure on the potential energy surface, the activation energy for a given reaction can be determined. For reactions involving this compound, such as electrophilic substitution on the aromatic ring, computational methods can elucidate the step-by-step mechanism and identify the rate-determining step. This analysis is crucial for understanding the kinetics and thermodynamics of chemical transformations involving this compound.

Kinetic and Thermodynamic Parameters

Computational quantum chemistry provides a powerful lens for examining the kinetic and thermodynamic properties of molecules like this compound. Through methods such as Density Functional Theory (DFT), researchers can calculate a variety of parameters that govern the molecule's stability, reactivity, and behavior in chemical reactions. These calculations are fundamental to understanding the intrinsic properties of the molecule in the absence of experimental data.

Thermodynamic parameters, including the standard enthalpy of formation (ΔHf°), standard entropy (S°), and Gibbs free energy of formation (ΔGf°), are crucial for determining the stability of this compound. Theoretical studies on analogous compounds, such as chlorinated anilines, have demonstrated that computational methods can accurately predict these values. researchgate.netelsevierpure.com For instance, calculations on various aniline derivatives have shown that substitutions on the aromatic ring can significantly influence the molecule's thermodynamic stability. researchgate.net The calculated values of solvation energies can also indicate how the molecule interacts with different solvents, a key factor in its chemical behavior. elsevierpure.com

Kinetic parameters, which describe the rates of chemical reactions, can also be investigated computationally. By mapping the potential energy surface of a reaction involving this compound, researchers can identify transition states and calculate activation energies. This information is vital for predicting how readily the molecule will undergo specific chemical transformations. For example, computational studies on the oxidation of related compounds have elucidated the energy barriers for different reaction pathways. nih.gov

A representative table of calculated thermodynamic parameters for a substituted aniline, analogous to what could be determined for this compound, is presented below.

Table 1: Representative Calculated Thermodynamic Parameters for a Substituted Aniline

Parameter Value Units
Standard Enthalpy of Formation (Gas Phase) 90.9 ± 2.1 kJ mol-1
Molar Enthalpy of Vaporization 55.0 ± 0.2 kJ mol-1
Standard Molar Enthalpy of Formation (Liquid Phase) 35.9 ± 2.1 kJ mol-1

Data is illustrative and based on findings for N-methylaniline. researchgate.net

Advanced Computational Methodologies

Beyond static quantum chemical calculations, more advanced computational techniques offer deeper insights into the dynamic behavior and structure-activity relationships of this compound.

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems. ulisboa.pt By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the behavior of this compound in various environments, such as in solution or interacting with a biological target. ulisboa.ptrsc.org

These simulations can reveal information about the conformational flexibility of the ethyl(methyl)amino]ethyl side chain and the aniline core. Understanding the accessible conformations is crucial, as the three-dimensional shape of a molecule often dictates its biological activity and physical properties. MD simulations can also be employed to study the solvation of this compound, providing a detailed picture of how solvent molecules arrange themselves around the solute and the energetics of this interaction. researchgate.net Furthermore, if this compound is being investigated for its interaction with a protein or other macromolecule, MD simulations can elucidate the binding process, the stability of the resulting complex, and the key intermolecular interactions involved. uregina.caresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. africaresearchconnects.comtandfonline.com For a compound like this compound, QSAR studies can be invaluable for designing new derivatives with enhanced or modified properties.

In a typical QSAR study, a set of molecules with known activities is used to build a model. For each molecule, a series of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. nih.gov Statistical methods, such as multiple linear regression, are then used to develop an equation that correlates these descriptors with the observed biological activity. tandfonline.com

Studies on substituted phenethylamines, a class of compounds structurally related to this compound, have successfully used QSAR to predict their psychotomimetic activity. africaresearchconnects.comtandfonline.com The descriptors found to be important in these models can provide design principles for new molecules. For example, if a particular electronic descriptor is found to be highly correlated with activity, new derivatives can be designed that modulate this property.

Below is a table of representative molecular descriptors that could be used in a QSAR study of this compound and its analogs.

Table 2: Representative Molecular Descriptors for QSAR Modeling

Descriptor Class Example Descriptors
Electronic Highest Occupied Molecular Orbital (HOMO) Energy, Lowest Unoccupied Molecular Orbital (LUMO) Energy, Dipole Moment
Steric Molecular Volume, Surface Area, Molar Refractivity
Topological Connectivity Indices, Shape Indices
Physicochemical LogP (Octanol-Water Partition Coefficient), Polar Surface Area

These are general examples of descriptors used in QSAR studies of related compounds. nih.gov

By employing these advanced computational methodologies, a comprehensive understanding of the chemical and physical properties of this compound can be developed, guiding further experimental work and the design of novel, related compounds.

Scientific Research Applications and Intermediates in Specialized Syntheses

Building Block in the Synthesis of Complex Organic Molecules

The aniline (B41778) moiety is a fundamental component in synthetic chemistry, utilized in applications ranging from building blocks to catalysis. beilstein-journals.org The specific structure of 4-{2-[Ethyl(methyl)amino]ethyl}aniline, featuring both a nucleophilic aromatic amine and a tertiary alkylamine, makes it a valuable precursor for creating intricate organic molecules. The primary amine on the phenyl ring can undergo a wide array of chemical transformations, including diazotization, acylation, and alkylation, allowing for its integration into larger molecular frameworks.

Aniline derivatives are crucial for synthesizing sterically hindered anilines and meta-substituted anilines, which are prevalent in medicinal chemistry and materials science. beilstein-journals.org The presence of the N,N-ethylmethylaminoethyl side chain introduces additional functionality and steric bulk, which can be exploited to direct the regioselectivity of reactions on the aromatic ring or to impart specific physical and chemical properties to the final product. For instance, compounds like 4,4'-methylenebis(2,6-diethylaniline) (B67957) serve as important building blocks for sterically demanding ligands used in catalysis. nih.goviucr.org While direct examples for this compound are not extensively detailed, its structural analogy to other substituted anilines suggests its utility in similar synthetic strategies. oakwoodchemical.comrenyi.hu

Precursor for Advanced Polymeric Materials

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers and other advanced polymeric materials. The presence of two amine groups in this compound allows it to participate in polymerization reactions, such as polycondensation, to form novel polymers. sigmaaldrich.comscbt.com The primary aromatic amine can react with carboxylic acids, acyl chlorides, or isocyanates to form polyamides or polyureas, respectively.

The tertiary amine in the side chain can remain as a pendant group, offering sites for post-polymerization modification or imparting specific properties like basicity, hydrophilicity, and metal-ion coordination capability to the resulting polymer. The polymerization of aniline derivatives can lead to materials with unique physicochemical properties. nih.gov The specific side chain of this compound could lead to polymers with applications as sensors, corrosion inhibitors, or specialized coatings.

Intermediate in the Synthesis of Novel Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. amazonaws.com The dual functionality of this compound makes it an attractive intermediate for the synthesis of new heterocyclic systems. nih.gov The primary aromatic amine is a key nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to form a variety of nitrogen-containing heterocycles.

For example, β-enamino esters, which are versatile intermediates for nitrogen-containing compounds, can be synthesized from aniline derivatives. nih.gov The reaction of the primary amine of this compound with appropriate reagents could lead to the formation of substituted quinolines, benzodiazepines, or other complex heterocyclic structures. The ethyl(methyl)aminoethyl side chain would be incorporated into the final heterocyclic system, potentially influencing its biological activity or material properties. The synthesis of N-alkylated aniline derivatives is an important reaction in the preparation of dyes, agrochemicals, and pharmaceuticals, highlighting the importance of intermediates like the title compound. jocpr.com

Application in Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic materials with artificially created recognition sites capable of selectively binding a target molecule. mdpi.comrsc.org They are often referred to as "plastic antibodies" and have found applications in areas such as chemical sensing, separation science, and drug delivery. mdpi.comnih.gov The synthesis of MIPs involves polymerizing functional monomers and a cross-linker in the presence of a template molecule. frontiersin.org

A study demonstrated the use of a structurally similar compound, 4-(2-aminoethyl)aniline, as a "pseudo-template" to create MIPs for the highly effective and selective separation of dopamine (B1211576). nih.gov In this process, 4-(2-aminoethyl)aniline mimics the structure of dopamine, allowing the polymer to form specific binding cavities. After the removal of the pseudo-template, the MIP can selectively rebind dopamine from complex samples like urine. nih.gov The study achieved a high imprinting factor of 22.96 when using methacrylic acid as the functional monomer. nih.gov

Given the structural similarity, this compound could also serve as a template or pseudo-template in MIP synthesis. Its specific size, shape, and the presence of the tertiary amine could be used to create imprinted cavities for the selective recognition of analytes with complementary structures, such as certain neurotransmitters or pharmaceutical compounds. The versatility of MIPs allows for their application in various analytical and biomedical fields. nih.govwepub.org

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Routes

The synthesis of N-alkylated anilines is a fundamental process in organic chemistry. However, traditional methods often rely on harsh reagents and produce significant waste. The development of green and sustainable synthetic routes to 4-{2-[Ethyl(methyl)amino]ethyl}aniline is a critical first step in unlocking its potential. A plausible and environmentally conscious approach would involve the N-alkylation of the readily available precursor, 4-(2-aminoethyl)aniline.

Modern catalytic systems offer promising alternatives to conventional alkylation methods. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a particularly attractive green strategy. This process typically involves the use of a catalyst to temporarily oxidize an alcohol to an aldehyde, which then reacts with an amine to form an imine. The catalyst, having stored the hydrogen, then reduces the imine to the corresponding alkylated amine, with water being the only byproduct.

Another sustainable approach is reductive amination. This one-pot reaction would involve treating 4-(2-aminoethyl)aniline with acetaldehyde (B116499) (for the ethyl group) and formaldehyde (B43269) (for the methyl group) in the presence of a reducing agent. The selection of a non-toxic and efficient reducing agent is crucial for the green credentials of this pathway. The table below illustrates a hypothetical comparison of different synthetic routes.

Synthetic Route Key Reagents Byproducts Green Chemistry Principles Adhered To
Classical AlkylationAlkyl halides (e.g., ethyl iodide, methyl iodide), Strong baseHalide saltsLess desirable due to hazardous reagents and salt waste.
Borrowing HydrogenEthanol, Methanol, Catalyst (e.g., Manganese pincer complexes)WaterAtom economy, Use of renewable feedstocks, Catalysis.
Reductive AminationAcetaldehyde, Formaldehyde, Green reducing agent (e.g., Sodium borohydride)Water, Benign saltsAtom economy, Safer solvents and reagents.

Exploration of Bio-conjugation and Smart Material Applications

The bifunctional nature of this compound, possessing both a primary aromatic amine and a tertiary aliphatic amine, makes it an interesting candidate for bio-conjugation and the development of smart materials. The primary aniline (B41778) group can be readily diazotized and subsequently coupled to proteins, peptides, or other biomolecules. This could enable its use as a linker molecule in the development of antibody-drug conjugates or diagnostic probes.

In the realm of smart materials, the tertiary amine group can act as a pH-responsive unit. In acidic conditions, the lone pair of electrons on the nitrogen atom would be protonated, leading to a change in the molecule's electronic and physical properties. This pH-sensitivity could be exploited in the design of "smart" polymers for drug delivery systems, where a change in the local pH triggers the release of a therapeutic agent. Furthermore, the aniline moiety is known to be electroactive, suggesting that polymers incorporating this scaffold could have interesting conductive properties, potentially finding use in sensors or electronic devices.

Advanced In Silico Drug Design and Discovery Leveraging the Scaffold

The phenethylamine (B48288) scaffold is a well-established pharmacophore present in numerous psychoactive compounds and neurotransmitters. The specific substitution pattern of this compound could be leveraged in in silico drug design to explore its potential interactions with various biological targets. Computational methods such as molecular docking and molecular dynamics simulations could be employed to predict the binding affinity of this compound and its derivatives to receptors, enzymes, and transporters in the central nervous system.

For instance, its structural similarity to known monoamine oxidase (MAO) inhibitors or serotonin-norepinephrine reuptake inhibitors (SNRIs) could be a starting point for virtual screening campaigns. By computationally modifying the core structure—for example, by adding substituents to the aromatic ring or altering the N-alkyl groups—researchers can design novel molecules with potentially enhanced potency and selectivity for specific therapeutic targets.

High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

To experimentally validate the predictions from in silico studies, high-throughput screening (HTS) of a library of derivatives based on the this compound scaffold would be a logical next step. Combinatorial chemistry provides a powerful tool for the rapid synthesis of a large number of structurally related compounds.

Starting with 4-(2-aminoethyl)aniline, a diverse library of analogues could be generated by varying the N-alkyl and N-methyl groups on the ethylamine (B1201723) side chain, as well as by introducing a wide range of substituents onto the aromatic ring. This library could then be screened against a panel of biological targets to identify "hit" compounds with desired activities. Subsequent structure-activity relationship (SAR) studies on these hits would guide the optimization of their properties to develop lead compounds for further preclinical and clinical investigation. The following table outlines a hypothetical combinatorial library design.

Core Scaffold R1 (N-alkylation) R2 (N-alkylation) R3 (Aromatic Substitution) Number of Derivatives
4-(2-aminoethyl)anilineMethylEthylH, Cl, F, OCH3, CF35
4-(2-aminoethyl)anilineEthylPropylH, Cl, F, OCH3, CF35
4-(2-aminoethyl)anilineMethylIsopropylH, Cl, F, OCH3, CF35

Q & A

Q. What are the optimal synthetic routes for preparing 4-{2-[Ethyl(methyl)amino]ethyl}aniline with high purity?

Methodological Answer: A two-step approach is recommended:

Alkylation of aniline derivatives : React 4-aminophenethyl bromide with ethylmethylamine under reflux in anhydrous THF, using K2_2CO3_3 as a base to promote nucleophilic substitution. Monitor completion via TLC (silica gel, ethyl acetate/hexane 1:3).

Purification : Use column chromatography (silica gel, gradient elution with methanol/dichloromethane) to isolate the product. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • 1^1H/13^{13}C NMR : Confirm the presence of the ethyl(methyl)amino group (δ 2.3–2.8 ppm for N–CH2_2, δ 1.1 ppm for CH3_3) and aromatic protons (δ 6.5–7.2 ppm).
  • Mass Spectrometry (ESI-MS) : Look for [M+H]+^+ at m/z 207.2 (calculated for C11_{11}H18_{18}N2_2).
  • HPLC Retention Time : Compare against a certified reference standard (e.g., 4-chloro-N-[2-(diethylamino)ethyl]aniline, CAS 5427-35-0) .

Q. What strategies mitigate oxidation during storage of this compound?

Methodological Answer:

  • Storage Conditions : Keep under inert gas (N2_2/Ar) at –20°C in amber vials.
  • Stabilizers : Add 0.1% w/v ascorbic acid to ethanol-based stock solutions to inhibit quinone formation.
  • Regular Purity Checks : Monitor via UV-Vis spectroscopy (λmax_{\text{max}} 280 nm for degradation products) .

Advanced Research Questions

Q. How can contradictions between NMR and mass spectrometry data be resolved for this compound?

Methodological Answer: Discrepancies often arise from isotopic impurities or solvent interactions:

High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., HRMS-ESI: m/z 207.1497 for C11_{11}H19_{19}N2+_2^+).

NMR Solvent Screening : Test in DMSO-d6_6 vs. CDCl3_3 to identify solvent-induced shifts.

Isotopic Analysis : Check for bromine/chlorine contaminants (common in alkylation steps) via XPS or ICP-MS .

Q. What crystallographic methods elucidate the 3D conformation of this compound?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (ethanol/water 8:2). Use SHELXL for refinement, targeting R1_1 < 0.05.
  • Hydrogen Bonding Analysis : Identify N–H⋯X interactions (e.g., N–H⋯Br/O as in related aniline derivatives) using OLEX2 or Mercury .

Q. How does computational modeling predict the reactivity of this compound in electrophilic substitution?

Methodological Answer:

  • DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-311+G(d,p). Analyze Fukui indices to identify nucleophilic sites (e.g., para to –NH2_2).
  • Reactivity Trends : The ethyl(methyl)amino group acts as a weak electron donor, directing substitution to the meta position of the aniline ring .

Q. What mechanistic insights explain regioselective bromination of this compound?

Methodological Answer:

  • Experimental Design : React with NBS in ethyl acetate at 20–25°C. Monitor via LC-MS.
  • Mechanism : Radical bromination favors the benzylic position (C-2 of the ethyl chain) due to stabilization by the adjacent amine. Confirm via 1^1H NMR (disappearance of CH2_2 signal at δ 2.6 ppm) .

Q. How do solvent polarity and pH affect the compound’s fluorescence properties?

Methodological Answer:

  • pH Titration (pH 2–12) : Measure fluorescence intensity (λex_{\text{ex}} 320 nm, λem_{\text{em}} 410 nm). Protonation of the amine quenches fluorescence at pH < 5.
  • Solvent Screening : Highest quantum yield in DMSO (Φ = 0.45) due to reduced non-radiative decay .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

  • LC-MS/MS : Use a triple quadrupole system with MRM mode (transition m/z 207 → 120 for the parent ion).
  • Impurity Profiling : Identify by-products (e.g., N-oxide derivatives) via high-resolution ion mobility spectrometry .

Q. How can researchers validate the biological activity of derivatives without in vivo testing?

Methodological Answer:

  • In Silico Docking (AutoDock Vina) : Screen against target proteins (e.g., kinase inhibitors).
  • In Vitro Assays : Use HEK293 cells transfected with luciferase reporters to measure receptor binding affinity (IC50_{50}) .

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